![molecular formula C21H28N2O5S B4087866 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide](/img/structure/B4087866.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide
描述
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
作用机制
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide selectively targets mutant forms of EGFR, specifically the T790M mutation, which is the most common mechanism of resistance to first-generation EGFR TKIs. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide irreversibly binds to the ATP-binding site of the mutant EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide has been shown to inhibit the growth and proliferation of EGFR-mutant NSCLC cells in vitro and in vivo. It also induces apoptosis, or programmed cell death, in these cells. In clinical trials, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide has been shown to have a high response rate and prolonged progression-free survival in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs.
实验室实验的优点和局限性
One advantage of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide is its selectivity for mutant forms of EGFR, which allows for targeted therapy and reduces the risk of off-target effects. However, one limitation is that the T790M mutation is not present in all cases of EGFR-mutant NSCLC, and therefore, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide may not be effective in all patients.
未来方向
For N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide include the development of combination therapies with other targeted agents or immunotherapies to improve its efficacy and overcome resistance mechanisms. Additionally, further research is needed to identify predictive biomarkers that can help select patients who are most likely to benefit from N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide. Finally, the development of more potent and selective EGFR TKIs could further improve the treatment of EGFR-mutant NSCLC.
科学研究应用
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide has also been shown to have a favorable safety profile, with fewer adverse events than first-generation EGFR TKIs.
属性
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenoxybutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-5-19(28-16-11-9-8-10-12-16)21(24)22-18-15-17(13-14-20(18)27-4)29(25,26)23(6-2)7-3/h8-15,19H,5-7H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXBVTANQQADEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenoxybutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。